molecular formula C17H14N2O2 B5668653 methyl 2-(3-aminophenyl)-4-quinolinecarboxylate CAS No. 5344-03-6

methyl 2-(3-aminophenyl)-4-quinolinecarboxylate

Cat. No. B5668653
CAS RN: 5344-03-6
M. Wt: 278.30 g/mol
InChI Key: GTWFJIXYWGHJJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds structurally related to methyl 2-(3-aminophenyl)-4-quinolinecarboxylate, involves innovative reactions that enhance efficiency and substrate compatibility. A notable method includes a [2 + 1 + 3] cyclization reaction for synthesizing 2-aryl-4-quinolinecarboxylates from aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds, showcasing a metal-free process that achieves direct C-C bond cleavage of 1,3-dicarbonyl compounds as a single-carbon synthon under mild conditions (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using techniques such as FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and X-ray diffraction. These techniques provide insights into the chemical shifts, vibrational wavenumbers, and the overall geometry of the molecule, enabling a deeper understanding of its electronic properties and composition. For instance, a study on novel quinoline derivatives utilized DFT calculations and spectroscopic analysis to characterize the molecular geometry and electronic properties, revealing significant insights into the compound's structure and stability (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional group transformations. These reactions include nucleophilic additions, cyclizations, and rearrangements, leading to a diverse array of structural motifs and functional groups. The chemical reactivity of these compounds is influenced by their molecular structure, enabling the synthesis of complex molecules with specific properties and activities (Michalska et al., 2011).

properties

IUPAC Name

methyl 2-(3-aminophenyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-17(20)14-10-16(11-5-4-6-12(18)9-11)19-15-8-3-2-7-13(14)15/h2-10H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWFJIXYWGHJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353789
Record name methyl 2-(3-aminophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5344-03-6
Record name methyl 2-(3-aminophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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